![molecular formula C12H16N4 B13845718 N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine](/img/structure/B13845718.png)
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine is a compound that features both an imidazole ring and a benzenediamine moiety The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, while the benzenediamine moiety consists of a benzene ring with two amine groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine can be achieved through several synthetic routes. One common method involves the reaction of 1-methylimidazole with 1,2-diaminobenzene under specific conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst to facilitate the formation of the desired product. The reaction conditions may include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. industrial processes often require optimization to improve yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and optimized reaction parameters to achieve the desired product on a larger scale .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of oxidized derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may result in the formation of reduced derivatives with altered chemical properties.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, alkylating agents, acylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives. Substitution reactions can result in the formation of various substituted derivatives with different functional groups .
Aplicaciones Científicas De Investigación
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s imidazole ring is a common structural motif in many biologically active molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzenediamine moiety can also participate in interactions with proteins and other biomolecules, further influencing the compound’s activity .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylimidazole: A simpler compound with a similar imidazole ring structure.
1,2-Diaminobenzene: A compound with a similar benzenediamine moiety.
Histidine: An amino acid with an imidazole ring, commonly found in proteins.
Cimetidine: A drug with an imidazole ring, used as an H2 receptor antagonist.
Uniqueness
N-[2-(1-methyl-1H-imidazol-4-yl)ethyl]-1,2-benzenediamine is unique due to its combination of an imidazole ring and a benzenediamine moiety. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets. Its unique structure makes it a valuable compound for research and development in multiple fields .
Propiedades
Fórmula molecular |
C12H16N4 |
|---|---|
Peso molecular |
216.28 g/mol |
Nombre IUPAC |
2-N-[2-(1-methylimidazol-4-yl)ethyl]benzene-1,2-diamine |
InChI |
InChI=1S/C12H16N4/c1-16-8-10(15-9-16)6-7-14-12-5-3-2-4-11(12)13/h2-5,8-9,14H,6-7,13H2,1H3 |
Clave InChI |
HCTASQNPWQLDHW-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(N=C1)CCNC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


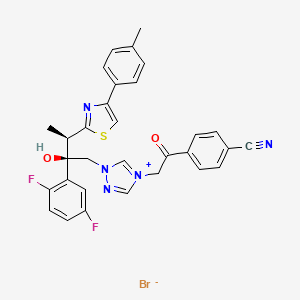
![2-[3-Methyl-5-(tetrazol-1-yl)pyridin-2-yl]acetic acid](/img/structure/B13845645.png)
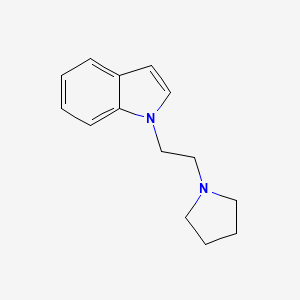
![2,3,7,8-Tetrakis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)pyrazino[2,3-g]quinoxaline](/img/structure/B13845657.png)
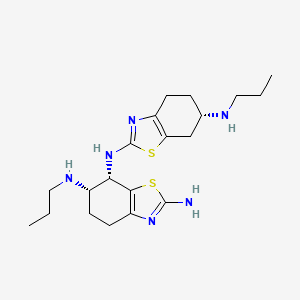
![(6R)-2-amino-6-[(1R,2R)-1,2-dihydroxypropyl]-6,7-dihydro-3H-pteridin-4-one;hydrochloride](/img/structure/B13845670.png)
![1-(tert-Butyl) 4-methyl 1H-pyrrolo[2,3-b]pyridine-1,4-dicarboxylate](/img/structure/B13845679.png)
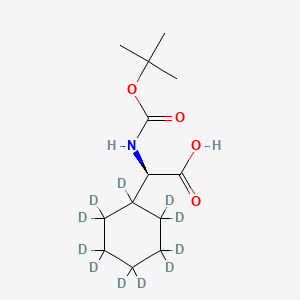
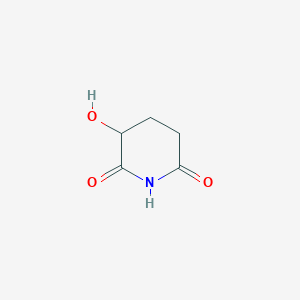


![S-[[2,5-Dihydro-1-hydroxy-2,2,5,5-tetra(methyl-d3)-1H-pyrrol-3-yl-4-d]methyl-d2] methanesulfonothioate](/img/structure/B13845730.png)
![(2S,3S,4S,5R)-6-[4-(4-cyanophenoxy)-2-(hydroxymethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13845731.png)

